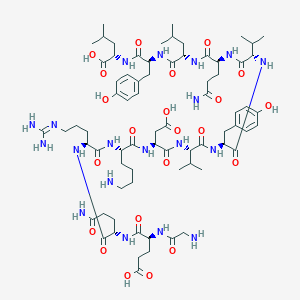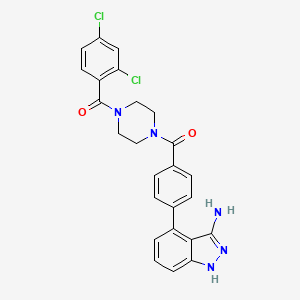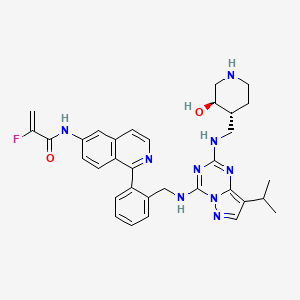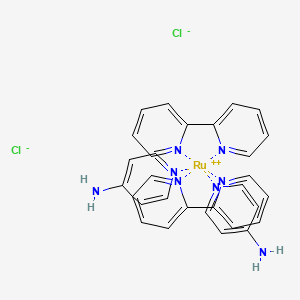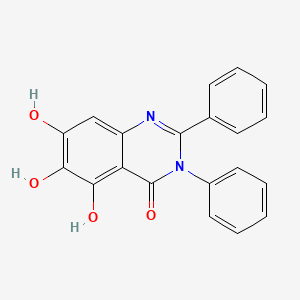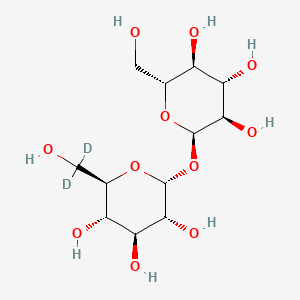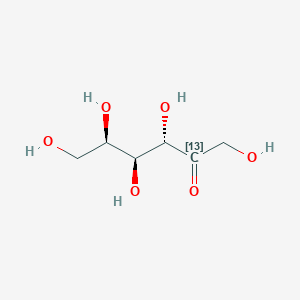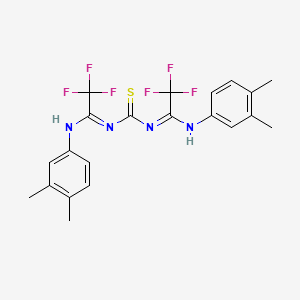
Cxcr4-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cxcr4-IN-2 is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune responses. The receptor is involved in various physiological and pathological processes, including cancer metastasis, HIV infection, and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cxcr4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are essential to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cxcr4-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cxcr4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of CXCR4 and its interactions with ligands.
Biology: Employed in cell migration assays to investigate the role of CXCR4 in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, HIV, and inflammatory disorders. .
Industry: Utilized in drug discovery and development programs to identify and optimize new CXCR4 inhibitors.
Wirkmechanismus
Cxcr4-IN-2 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, C-X-C motif chemokine 12 (CXCL12). This inhibition disrupts downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are involved in cell migration, proliferation, and survival. By targeting these pathways, this compound can inhibit tumor growth, metastasis, and other pathological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Plerixafor: A small-molecule CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.
BPRCX807: A highly selective and potent CXCR4 antagonist with potential anticancer effects.
AMD3100: Another CXCR4 antagonist with applications in HIV treatment and cancer therapy
Uniqueness
Cxcr4-IN-2 is unique in its high selectivity and potency for CXCR4, making it a valuable tool for studying the receptor’s role in various diseases. Its ability to inhibit multiple signaling pathways involved in cancer progression and immune responses sets it apart from other CXCR4 antagonists .
Eigenschaften
Molekularformel |
C21H20F6N4S |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(1E,3E)-1,3-bis[1-(3,4-dimethylanilino)-2,2,2-trifluoroethylidene]thiourea |
InChI |
InChI=1S/C21H20F6N4S/c1-11-5-7-15(9-13(11)3)28-17(20(22,23)24)30-19(32)31-18(21(25,26)27)29-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H2,28,29,30,31,32) |
InChI-Schlüssel |
ZKICNXPGFBQTDO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N/C(=N/C(=S)/N=C(/NC2=CC(=C(C=C2)C)C)\C(F)(F)F)/C(F)(F)F)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=NC(=S)N=C(C(F)(F)F)NC2=CC(=C(C=C2)C)C)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


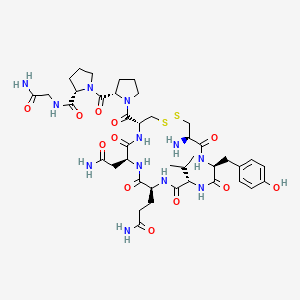
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
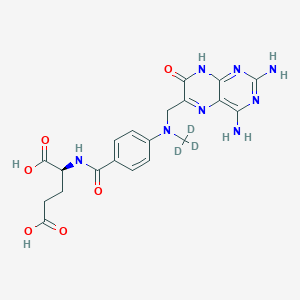
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

